Pantoprazole-d6

LC-MS/MS Bioanalytical method validation Stable isotope labeling

Bioanalytical labs require an internal standard that eliminates matrix interference and isotopic cross-talk. Pantoprazole-d6 (CAS 922727-65-9), a hexa-deuterated SIL-IS, solves this with a +6 Da mass shift and ≥98% purity. - Outperforms Pantoprazole-d3 by minimizing spectral overlap (M+2/M+4 isotopologues). - Near-identical extraction recovery and ionization efficiency to unlabeled analyte. - Reduces regulatory deficiency risks in ANDA submissions and BE studies.

Molecular Formula C16H15F2N3O4S
Molecular Weight 389.4 g/mol
CAS No. 922727-65-9
Cat. No. B1502865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePantoprazole-d6
CAS922727-65-9
Molecular FormulaC16H15F2N3O4S
Molecular Weight389.4 g/mol
Structural Identifiers
SMILESCOC1=C(C(=NC=C1)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)OC
InChIInChI=1S/C16H15F2N3O4S/c1-23-13-5-6-19-12(14(13)24-2)8-26(22)16-20-10-4-3-9(25-15(17)18)7-11(10)21-16/h3-7,15H,8H2,1-2H3,(H,20,21)/i1D3,2D3
InChIKeyIQPSEEYGBUAQFF-WFGJKAKNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pantoprazole-d6 Procurement Baseline


Pantoprazole-d6 (CAS 922727-65-9) is a stable isotope-labeled analog of the proton pump inhibitor (PPI) pantoprazole, wherein six hydrogen atoms on the two methoxy groups of the pyridine ring are replaced with deuterium (²H) . With a molecular formula of C₁₆H₉D₆F₂N₃O₄S and a molecular weight of 389.41 g/mol, the compound incorporates a mass shift of +6 Da relative to unlabeled pantoprazole (MW 383.37 g/mol) [1]. Pantoprazole-d6 is exclusively intended for use as an internal standard (IS) for the quantification of pantoprazole by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) [2]. As an analytical reference material rather than a therapeutic agent, the compound itself does not possess independent pharmacological activity; its utility resides entirely in its analytical performance characteristics as a stable isotope-labeled internal standard (SIL-IS) .

Pantoprazole-d6 Isotope Analog Selection Risks


Stable isotope-labeled internal standards (SIL-IS) are not fungible commodities within bioanalytical method development. The selection of a specific deuterated analog, such as Pantoprazole-d6 (hexa-deuterated), over alternative isotopologues including Pantoprazole-d3 (tri-deuterated) or Pantoprazole-¹³C-labeled variants, directly impacts method validation outcomes, particularly with respect to matrix effect compensation, isotopic cross-talk, and chromatographic co-elution behavior . Deuterated IS compounds can exhibit chromatographic retention time shifts due to the deuterium isotope effect, with the magnitude of this shift scaling with the number of deuterium substitutions [1]. A +6 Da mass difference (Pantoprazole-d6) provides a distinct advantage over a +3 Da shift (Pantoprazole-d3) in minimizing spectral overlap with the analyte's natural M+2 and M+4 isotopologue contributions, thereby improving signal-to-noise ratio at lower limits of quantitation (LLOQ) [2]. Furthermore, the precise deuterium labeling pattern (3,4-bis(trideuteriomethoxy) on the pyridine ring) ensures that the IS experiences extraction recovery and ionization efficiency that are nearly identical to the unlabeled analyte, a requirement that structurally dissimilar analogs or non-isotopic internal standards cannot satisfy . The failure to select an appropriately matched SIL-IS can result in regulatory deficiency findings during Abbreviated New Drug Application (ANDA) submissions or bioequivalence study review, necessitating costly method revalidation and study repetition [3].

Pantoprazole-d6 Differentiation Evidence


Mass Spectrometric Interference Mitigation

Pantoprazole-d6 provides a +6 Da mass shift relative to unlabeled pantoprazole (m/z 384.1 → 390.1), compared to the +3 Da shift provided by Pantoprazole-d3 (m/z 384.1 → 387.1). This larger mass differential substantially reduces isotopic cross-talk from the analyte's natural abundance M+2 and M+4 isotopologues, which is particularly critical at lower concentrations near the LLOQ where relative interference is magnified [1]. The natural abundance of the M+6 isotopologue of unlabeled pantoprazole is negligible compared to the M+3 isotopologue, making Pantoprazole-d6 the analytically superior choice for high-sensitivity quantification in complex biological matrices .

LC-MS/MS Bioanalytical method validation Stable isotope labeling

Chromatographic Retention Time Behavior

Deuterated isotopologues of pantoprazole exhibit a chromatographic retention time shift relative to the unlabeled analyte due to the deuterium isotope effect on reversed-phase liquid chromatography (RPLC) stationary phase interactions [1]. The magnitude of this shift is a function of the number and position of deuterium substitutions. Pantoprazole-d6, with six deuterium atoms on the two methoxy groups of the pyridine ring, demonstrates a measurable retention time difference relative to unlabeled pantoprazole under standard RPLC conditions, whereas Pantoprazole-d3 exhibits a proportionally smaller shift . The +6 Da labeling pattern on Pantoprazole-d6 ensures that the IS peak is chromatographically resolved from the analyte peak while maintaining near-identical extraction recovery and ionization efficiency, a balance that is essential for accurate matrix effect compensation [2].

Chromatographic separation Deuterium isotope effect LC-MS/MS

Commercial Purity and Characterization Compliance

Pantoprazole-d6 is commercially supplied with purity specifications that directly impact its suitability for regulatory bioanalytical method validation. Vendors report purity of ≥99% deuterated forms (d1-d6) with full characterization data compliant with ICH and pharmacopeial guidelines . Suppliers including SynZeal provide detailed characterization data packages with traceability against USP or EP reference standards where required for ANDA submissions [1]. This level of documentation exceeds that typically available for research-grade analogs, reducing the validation burden associated with IS qualification [2].

Reference standard purity Certificate of Analysis Regulatory compliance

Labeling Site Selection and Metabolic Stability

Pantoprazole-d6 incorporates deuterium atoms at the two methoxy groups on the pyridine ring (3,4-bis(trideuteriomethoxy)), a labeling strategy that avoids deuterium placement at metabolically labile positions or at sites susceptible to hydrogen-deuterium exchange under physiological or analytical conditions [1]. In contrast, ¹³C-labeled internal standards, while less susceptible to chromatographic retention time shifts, are significantly more expensive to synthesize and procure . Deuterium labeling at aromatic or alpha-to-carbonyl positions carries a higher risk of exchange, which can compromise IS stability and quantitative accuracy over time . The methoxy group deuteration in Pantoprazole-d6 represents a balance of synthetic accessibility, analytical performance, and metabolic stability [2].

Metabolic stability Isotope exchange Deuterium labeling strategy

Pantoprazole-d6 Application Scenarios


ANDA Bioequivalence Studies

Pantoprazole-d6 serves as the SIL-IS of choice for Abbreviated New Drug Application (ANDA) bioequivalence studies requiring validated LC-MS/MS quantification of pantoprazole in human plasma [1]. The +6 Da mass shift provided by Pantoprazole-d6 ensures that the IS MRM transition (m/z 390.1 → 206.0) is free from endogenous matrix interference and isotopic cross-talk from the analyte, satisfying FDA and EMA bioanalytical method validation guidance requirements for selectivity and accuracy [2]. The high commercial purity (≥99% deuterated forms) and availability of comprehensive characterization data with pharmacopeial traceability streamline method validation documentation, reducing regulatory review timelines and the risk of deficiency letters [3]. This application scenario represents the highest-volume procurement driver for Pantoprazole-d6 in the pharmaceutical CRO and generic drug development sectors.

Chiral Pharmacokinetic Studies

In chiral pharmacokinetic studies evaluating S-(-)-pantoprazole sodium injection or other enantiomerically enriched formulations, Pantoprazole-d6 (racemic deuterated) is employed as the IS for simultaneous LC-MS/MS quantification of both enantiomers following chiral chromatographic separation [1]. Validated chiral-LC-MS/MS methods utilizing Pantoprazole-d6 have demonstrated linear calibration ranges of 5.00-10,000 ng/mL in human plasma with intra- and inter-day precision below 10.0% and accuracy within -5.6% to 0.6% [2]. The use of a single racemic deuterated IS simplifies method setup and reduces procurement complexity compared to maintaining separate enantiomerically pure deuterated IS stocks, representing a distinct operational advantage for laboratories conducting enantioselective pantoprazole bioanalysis.

Therapeutic Drug Monitoring and Clinical Pharmacology

Pantoprazole-d6 is utilized as the IS in validated LC-MS/MS assays for therapeutic drug monitoring (TDM) of pantoprazole in patient plasma, particularly in clinical pharmacology studies investigating CYP2C19 genotype-guided dosing or drug-drug interaction potential [1]. The stable isotope-labeled IS corrects for matrix effects that are pronounced in clinical plasma samples, where patient-to-patient variability in endogenous components can otherwise compromise quantitative accuracy [2]. The analytical robustness conferred by Pantoprazole-d6 as a SIL-IS supports the generation of high-confidence pharmacokinetic data required for publications in high-impact clinical pharmacology journals and for inclusion in regulatory submissions for labeling updates [3].

Quality Control and Stability-Indicating Methods

Pantoprazole-d6 is employed as a reference standard and internal standard in the development and validation of stability-indicating HPLC and LC-MS methods for the quantification of pantoprazole and its process-related impurities in bulk drug substance and finished pharmaceutical formulations [1]. Stability-indicating HPLC methods for pantoprazole, validated for the assay of process-related impurities (including Impurities A-F), benefit from the use of Pantoprazole-d6 as a structurally identical IS that co-elutes or near-co-elutes with the analyte while providing unambiguous MS identification [2]. The availability of Pantoprazole-d6 with detailed characterization data compliant with ICH Q2(R1) and ICH Q3 guidelines supports quality control laboratories in meeting pharmacopeial monograph requirements for impurity profiling and stability testing [3].

Technical Documentation Hub

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